2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride
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Overview
Description
2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C14H19NO•HCl and a molecular weight of 253.77 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Reaction conditions such as temperature, pressure, and the use of catalysts are adjusted to maximize yield and purity .
Chemical Reactions Analysis
2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic effects, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride can be compared with other similar compounds, such as:
Donepezil hydrochloride: Used in the treatment of Alzheimer’s disease, it has a similar indene structure but different functional groups.
Indole derivatives: These compounds share a similar aromatic structure and are used in various biological and medicinal applications.
The uniqueness of this compound lies in its specific combination of the indene and piperidinyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-11-4-5-14(10-12(11)3-1)16-13-6-8-15-9-7-13;/h4-5,10,13,15H,1-3,6-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQBZNHOHOPJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3CCNCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051919-39-1 |
Source
|
Record name | Piperidine, 4-[(2,3-dihydro-1H-inden-5-yl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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